Cas no 1416352-03-8 (2-methoxy-2-methylhexan-1-amine)

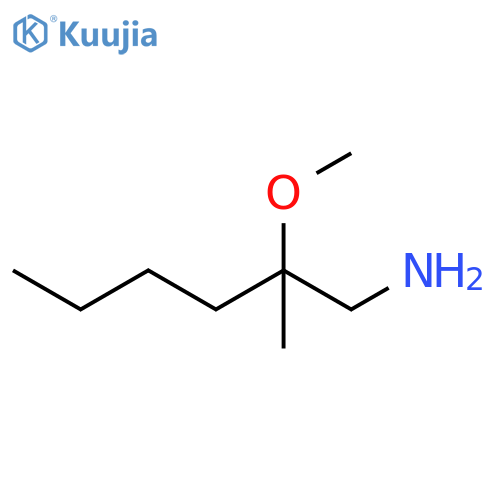

1416352-03-8 structure

商品名:2-methoxy-2-methylhexan-1-amine

2-methoxy-2-methylhexan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-METHOXY-2-METHYL-HEXYLAMINE

- 1-Hexanamine, 2-methoxy-2-methyl-

- 2-methoxy-2-methylhexan-1-amine

-

- インチ: 1S/C8H19NO/c1-4-5-6-8(2,7-9)10-3/h4-7,9H2,1-3H3

- InChIKey: CFRAQHLKZRAORG-UHFFFAOYSA-N

- ほほえんだ: C(N)C(OC)(C)CCCC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 5

2-methoxy-2-methylhexan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1293666-0.05g |

2-methoxy-2-methylhexan-1-amine |

1416352-03-8 | 0.05g |

$719.0 | 2023-05-27 | ||

| Enamine | EN300-1293666-0.25g |

2-methoxy-2-methylhexan-1-amine |

1416352-03-8 | 0.25g |

$789.0 | 2023-05-27 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD323247-1g |

2-Methoxy-2-methyl-hexylamine |

1416352-03-8 | 95+% | 1g |

¥4200.0 | 2023-04-02 | |

| Enamine | EN300-1293666-0.1g |

2-methoxy-2-methylhexan-1-amine |

1416352-03-8 | 0.1g |

$755.0 | 2023-05-27 | ||

| Enamine | EN300-1293666-5.0g |

2-methoxy-2-methylhexan-1-amine |

1416352-03-8 | 5g |

$2485.0 | 2023-05-27 | ||

| Enamine | EN300-1293666-1000mg |

2-methoxy-2-methylhexan-1-amine |

1416352-03-8 | 1000mg |

$699.0 | 2023-09-30 | ||

| Enamine | EN300-1293666-250mg |

2-methoxy-2-methylhexan-1-amine |

1416352-03-8 | 250mg |

$642.0 | 2023-09-30 | ||

| Enamine | EN300-1293666-2500mg |

2-methoxy-2-methylhexan-1-amine |

1416352-03-8 | 2500mg |

$1370.0 | 2023-09-30 | ||

| Enamine | EN300-1293666-5000mg |

2-methoxy-2-methylhexan-1-amine |

1416352-03-8 | 5000mg |

$2028.0 | 2023-09-30 | ||

| Enamine | EN300-1293666-100mg |

2-methoxy-2-methylhexan-1-amine |

1416352-03-8 | 100mg |

$615.0 | 2023-09-30 |

2-methoxy-2-methylhexan-1-amine 関連文献

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Luyao Mei,Guangxu Wang,Jia Deng,Junfeng Xiao,Xing Guo Soft Matter, 2019,15, 9150-9156

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

1416352-03-8 (2-methoxy-2-methylhexan-1-amine) 関連製品

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬